2',4'-Dichlorobenzamil * HCl

Description

Contextualizing 2',4'-Dichlorobenzamil HCl within Amiloride (B1667095) Analogue Research Paradigms

The development of amiloride analogues, including 2',4'-Dichlorobenzamil HCl, is driven by the need for more selective and potent pharmacological tools to study a variety of ion channels and exchangers. nih.gov Amiloride itself inhibits a broad range of sodium transport systems, which, while useful in some contexts, limits its application when studying a specific transporter. nih.gov Researchers have systematically modified the structure of amiloride to create analogues with enhanced affinity and specificity for particular targets. nih.gov

The primary goals of these synthetic efforts are to:

Enhance Potency: To create compounds that are effective at lower concentrations, thereby reducing the likelihood of off-target effects.

Increase Selectivity: To develop molecules that preferentially inhibit one type of transporter over others (e.g., the Na+/Ca2+ exchanger versus the epithelial sodium channel, ENaC).

Elucidate Structure-Activity Relationships (SAR): To understand how specific chemical modifications influence the inhibitory activity of the molecule, which can guide the design of even more refined research tools and potential therapeutics. nih.gov

2',4'-Dichlorobenzamil fits squarely within this research paradigm. The addition of a dichlorobenzyl group to the amiloride structure is a key modification. abebooks.com It has been demonstrated that the introduction of hydrophobic substituents on the terminal nitrogen of the guanidino moiety or on the 5-amino group of the pyrazine (B50134) ring enhances activity against the Na+/H+ exchanger and the Na+/Ca2+ exchanger, respectively. nih.gov The dichlorobenzyl group in 2',4'-Dichlorobenzamil is a significant hydrophobic addition that has been shown to increase its inhibitory potency, particularly against the Na+/Ca2+ exchanger. nih.gov This makes it a more specialized tool than amiloride for studying the roles of this specific exchanger in cellular calcium homeostasis.

Historical Perspectives on the Discovery and Initial Academic Inquiry of 2',4'-Dichlorobenzamil HCl

By 1989, 2',4'-Dichlorobenzamil was already being used in academic research, as evidenced by studies on its effects on cardiac chronotropic responses. The National Institute of Mental Health (NIMH) Chemical Synthesis Program has also played a role in making compounds like 2',4'-Dichlorobenzamil hydrochloride available to the research community for various studies, including its investigation as a potential contact spermicide. grantome.comscispace.com This indicates its recognition as a valuable pharmacological tool for investigating biological processes related to ion transport.

The Role of 2',4'-Dichlorobenzamil HCl as a Probing Agent in Biological Systems

The primary utility of 2',4'-Dichlorobenzamil HCl in chemical biology lies in its function as a selective inhibitor, allowing researchers to probe the roles of the Na+/Ca2+ exchanger (NCX) and, to some extent, the epithelial sodium channel (ENaC). By observing the physiological or cellular effects of inhibiting these transporters with 2',4'-Dichlorobenzamil, scientists can infer their functions in various biological contexts.

Inhibition of the Na+/Ca2+ Exchanger:

The Na+/Ca2+ exchanger is a critical component of cellular calcium homeostasis, and 2',4'-Dichlorobenzamil has been widely used to investigate its function. For instance, studies on human spermatozoa have utilized this compound to demonstrate the crucial role of the NCX in maintaining sperm motility and viability. nih.gov Research has shown that inhibition of the NCX by 2',4'-Dichlorobenzamil leads to an increase in intracellular calcium, which in turn affects sperm function. scispace.com

In the cardiovascular system, 2',4'-Dichlorobenzamil has been employed to study the role of the NCX in cardiac muscle cells and vascular smooth muscle. For example, it has been used to investigate the contribution of the NCX to the relaxation of coronary arteries and in studies of platelet aggregation, where it was found to inhibit the activation of integrin IIbβ3. nih.gov

Investigation of Other Ion Channels:

While it is a potent inhibitor of the NCX, 2',4'-Dichlorobenzamil has also been used to investigate other ion transport mechanisms. For example, it has been used in studies of amiloride-insensitive pathways in alveolar fluid clearance, suggesting a potential role for cyclic nucleotide-gated (CNG) channels. nih.gov It has also been noted to block K+ channels and voltage-sensitive Ca2+ channels at certain concentrations. medchemexpress.com

The ability of 2',4'-Dichlorobenzamil to modulate the activity of these key ion transporters makes it an invaluable tool for researchers seeking to understand the intricate mechanisms of cellular signaling and ion homeostasis in both health and disease.

Data Tables

Physicochemical Properties of 2',4'-Dichlorobenzamil HCl

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃Cl₄N₇O | rti.org |

| Molecular Weight | 425.11 g/mol | rti.org |

| CAS Number | 2088-58-6 | science.gov |

| Appearance | Pale Yellow to Light Yellow Solid | - |

| Purity | ≥95% | science.gov |

Biological Activity of 2',4'-Dichlorobenzamil

| Target | Action | IC₅₀ | Biological Context | Source |

| Na+/Ca2+ Exchanger (NCX) | Inhibition | ~18 µM | Pancreatic Islet Cells | medchemexpress.com |

| Na+/Ca2+ Exchanger (NCX) | Inhibition (motility) | 9.8 µM | Human Spermatozoa | nih.gov |

| Na+ Uptake (Palytoxin-induced) | Inhibition | - | Rat Aortic Myocytes | nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H13Cl4N7O |

|---|---|

Molecular Weight |

425.1 g/mol |

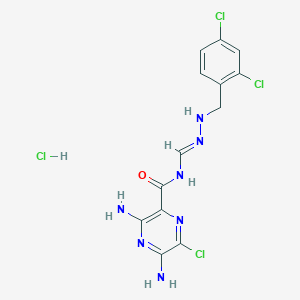

IUPAC Name |

3,5-diamino-6-chloro-N-[(E)-[(2,4-dichlorophenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C13H12Cl3N7O.ClH/c14-7-2-1-6(8(15)3-7)4-20-21-5-19-13(24)9-11(17)23-12(18)10(16)22-9;/h1-3,5,20H,4H2,(H4,17,18,23)(H,19,21,24);1H |

InChI Key |

LPDXPNZRKFRFRR-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CN/N=C/NC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNN=CNC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemoinformatic Approaches for 2 ,4 Dichlorobenzamil * Hcl and Its Analogues

Established Synthetic Routes to 2',4'-Dichlorobenzamil * HCl

The synthesis of 2',4'-Dichlorobenzamil hydrochloride, a derivative of the diuretic amiloride (B1667095), involves multi-step chemical processes. chemicalbook.comnih.gov A key precursor in the synthesis of related compounds is 2,4-dichlorobenzoyl chloride. google.com One method for synthesizing this intermediate involves the reaction of 2,4-dichlorobenzotrichloride with a carboxylic acid, such as butyric acid or propionic acid, in the presence of a catalyst like aluminum chloride or iron trichloride. google.com This reaction yields the corresponding acyl chloride, which is a crucial building block. google.com

Another established route for creating the core structure of amiloride and its analogues starts from 5,6-diaminouracil. chemicalbook.com This is transformed into a pyrazineopyrimidine derivative through a reaction with glyoxal. chemicalbook.com Subsequent decomposition with a strong alkali leads to the formation of 3-aminopyrazine-2-carboxylic acid. chemicalbook.com This acid is then esterified to its methyl ester, which is further treated with sulfonyl chloride and ammonia (B1221849) to produce the methyl ester of 3,5-diamino-6-chloropyrazine-2-carboxylic acid. chemicalbook.com The final step to amiloride involves reacting this ester with guanidine. chemicalbook.com The synthesis of 2',4'-Dichlorobenzamil would then involve the incorporation of the 2',4'-dichlorobenzyl group.

Advancements in Synthetic Chemistry for this compound Derivatives

The development of novel synthetic methods has been crucial for expanding the library of benzamil (B1198395) analogues and related heterocyclic compounds. These advancements focus on improving efficiency, yield, and the ability to generate diverse molecular structures.

Novel Approaches in Traditional Organic Synthesis

Recent innovations in organic synthesis have provided more efficient pathways to heterocyclic compounds related to benzamil. For instance, microwave-assisted synthesis has been reported for the creation of 2-substituted benzimidazoles, a common scaffold in medicinal chemistry. researchgate.netnih.gov This method, utilizing alumina-methanesulfonic acid, allows for the rapid reaction of o-phenylenediamine (B120857) with dicarboxylic acids to produce bis-benzimidazoles in good to excellent yields. researchgate.net Another approach involves the use of a palladium-catalyzed intramolecular C-H amination reaction, which has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds.

A revised synthetic methodology for benzosuberene analogues, which can be considered structurally related, relies on an efficient ring-closing cyclization step. nih.gov This method has proven to be more reliable and less limiting than previous routes that involved ring expansion and oxidation sequences with lower yields. nih.gov Specifically, an intramolecular Friedel-Crafts annulation using Eaton's reagent is employed to construct the benzosuberone ring system. nih.gov

| Catalyst/Reagent | Reaction Type | Application | Reference |

| Aluminum chloride / Iron trichloride | Acylation | Synthesis of 2,4-dichlorobenzoyl chloride | google.com |

| Alumina-methanesulfonic acid (AMA) | Microwave-assisted condensation | Synthesis of 2-substituted benzimidazoles | researchgate.net |

| Eaton's reagent | Intramolecular Friedel-Crafts annulation | Synthesis of benzosuberone ring system | nih.gov |

Exploration of Solid-Phase Synthesis Techniques for Benzamil Analogues

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of benzamil analogues and other related compounds. nih.govnih.gov This technique simplifies purification and allows for the systematic modification of different parts of the molecular scaffold. orientjchem.orgresearchgate.net

For example, a solid-phase synthesis approach has been used to construct a library of benzylamine-derived sulfonamides, some of which exhibited potent inhibitory activity against thrombin. nih.gov This methodology allows for the generation of compounds in good yield and high purity. nih.gov Similarly, solid-phase synthesis has been employed to create libraries of benzimidazolium dyes and benztropine (B127874) analogues. nih.govnih.gov

A notable application of solid-phase synthesis is in the construction of drug-like 2H-benzopyran libraries. mdpi.com This involves selenium-mediated cyclization of ortho-prenylated phenols on a solid support. mdpi.com The use of a solid support facilitates the multi-step synthesis and purification of these complex heterocyclic structures. mdpi.com

| Technique | Application | Advantage | Reference |

| Solid-Phase Synthesis | Construction of benzylamine-derived sulfonamide libraries | Good yield and high purity | nih.gov |

| Solid-Phase Synthesis | Generation of benzimidazolium dye libraries | Diversity-directed approach | nih.gov |

| Solid-Phase Synthesis | Creation of benztropine analogue libraries | Three-dimensional library generation | nih.gov |

| Solid-Phase Synthesis | Synthesis of 2H-benzopyran libraries | Efficient construction of complex heterocycles | mdpi.com |

Rational Design Principles for this compound Analogues

The design of new 2',4'-Dichlorobenzamil analogues is often guided by the principle of target-oriented synthesis and the generation of combinatorial libraries to explore structure-activity relationships (SAR).

Target-Oriented Synthesis of Modified Structures

Target-oriented synthesis focuses on designing and creating molecules with specific biological activities. unimi.it This approach has been instrumental in the development of various benzimidazole (B57391) derivatives as potential therapeutics. nih.gov For instance, by understanding the target, medicinal chemists can design analogues with improved potency and selectivity. unimi.itresearchgate.net

The synthesis of structurally diverse benzosuberene analogues as potential anti-cancer agents exemplifies this principle. nih.gov The synthetic strategy was designed to allow for the introduction of various functional groups to probe their effect on biological activity. nih.gov Similarly, the rational design of amiloride analogues like phenamil (B1679778) has been explored to modulate specific signaling pathways. nih.gov

In the context of neurodegenerative diseases, rational design has been used to synthesize small molecules targeting specific pathways. unimi.it This involves computational docking studies to predict binding conformations, followed by the synthesis of selected compounds. unimi.it

Combinatorial Library Generation of Benzamil Derivatives

Combinatorial chemistry is a powerful strategy for generating large and diverse libraries of compounds for high-throughput screening. nih.govnih.gov This approach allows for the systematic exploration of the chemical space around a core scaffold, such as benzamil.

The combinatorial synthesis of benztropine analogues involved the creation of a three-dimensional library of 125 compounds. nih.gov This was achieved by reacting a key intermediate with a set of five different Grignard reagents and then with five different alkyl bromides. nih.gov Similarly, a combinatorial approach was used to synthesize a library of benzimidazolium dyes to discover a selective fluorescent chemosensor for GTP. nih.gov

The hybridization of natural products with pyrazine (B50134), a core component of amiloride, is another strategy to generate novel derivatives with potential biological activities. mdpi.com This involves linking pyrazine with various natural product scaffolds, such as resveratrol, chalcones, and flavonoids, to create hybrid molecules with potentially enhanced or novel therapeutic properties. mdpi.com

Molecular Pharmacology and Interrogating the Mechanism of Action of 2 ,4 Dichlorobenzamil * Hcl

Investigations into Na+-Ca2+ Exchange Inhibition by 2',4'-Dichlorobenzamil * HCl

2',4'-DCB is recognized as an inhibitor of the Na+/Ca2+ exchanger, a critical component in maintaining calcium homeostasis in numerous cell types. nih.gov The NCX is an electrogenic transporter that typically exchanges one calcium ion for three sodium ions across the plasma membrane. nih.gov Its direction of transport, either extruding calcium (forward mode) or bringing it into the cell (reverse mode), depends on the electrochemical gradients of Na+ and Ca2+. nih.govahajournals.org 2',4'-DCB has been shown to inhibit both the forward and reverse modes of the NCX. nih.govnih.gov

The Na+/Ca2+ exchanger exists in three isoforms (NCX1, NCX2, and NCX3), which are products of distinct genes and exhibit differential tissue distribution. nih.gov While 2',4'-DCB is widely used as an NCX inhibitor, detailed studies characterizing its specific inhibitory potency and selectivity across all three mammalian NCX isoforms are not extensively reported in the available literature. Research on related benzamil (B1198395) analogs, such as KB-R7943, has shown isoform-preferential inhibition, with a threefold lower potency for NCX1 and NCX2 compared to NCX3. ahajournals.org This suggests that benzamil derivatives can possess isoform selectivity, but specific IC50 values for 2',4'-DCB against each individual NCX isoform remain a subject for further detailed investigation.

While primarily known as an NCX inhibitor, 2',4'-DCB demonstrates significant effects on other ion channels, a critical consideration when interpreting its physiological effects. Patch-clamp technique studies have been instrumental in revealing these off-target activities. jpp.krakow.plwikipedia.orgleica-microsystems.com

Notably, 2',4'-DCB has been identified as a potent activator of large-conductance Ca2+-activated K+ (BKCa) channels in human umbilical vein endothelial cells (HUVECs) and mouse aortic smooth muscle cells (MASMCs). jpp.krakow.pljpp.krakow.pl In whole-cell patch-clamp experiments on HUVECs, 2',4'-DCB activated BKCa currents with a half-maximal effective concentration (EC50) of 2.64 ± 0.10 µM. jpp.krakow.pljpp.krakow.pl This activation occurs through a mechanism that increases the sensitivity of the BKCa channels to both intracellular calcium ([Ca2+]i) and membrane potential. jpp.krakow.pljpp.krakow.pl Specifically, 10 µM of 2',4'-DCB shifted the [Ca2+]i required for half-maximal activation from 1087.45 nM to 500.24 nM and shifted the membrane potential for half-maximal activation from 81.1 mV to 64.7 mV. jpp.krakow.pljpp.krakow.pl The compound increases the channel's open frequency without significantly affecting the mean open time. jpp.krakow.pl

This modulation of BKCa channels is a significant finding, as it represents a mechanism of action independent of NCX inhibition. jpp.krakow.pl The ability to activate BKCa channels from both the intracellular and extracellular sides suggests a direct interaction with the channel protein or a closely associated regulatory component. jpp.krakow.pljpp.krakow.pl

Interactive Table: Electrophysiological Effects of 2',4'-Dichlorobenzamil on BKCa Channels in HUVECs

| Parameter | Value | Reference |

| EC50 for BKCa Activation | 2.64 ± 0.10 µM | jpp.krakow.pljpp.krakow.pl |

| Effect on Channel Gating | Increases open frequency | jpp.krakow.pl |

| Effect on Mean Open Time | No significant effect | jpp.krakow.pl |

| Shift in Ca2+ Sensitivity | [Ca2+] for half-max activation changed from 1087.45 nM to 500.24 nM (at 10 µM) | jpp.krakow.pljpp.krakow.pl |

| Shift in Voltage Sensitivity | V for half-max activation changed from 81.1 mV to 64.7 mV (at 10 µM) | jpp.krakow.pljpp.krakow.pl |

| NPo Increase (Inside-out) | 619.9 ± 104.2% of control (at 10 µM) | jpp.krakow.pl |

| NPo Increase (Outside-out) | 553.3 ± 66.5% of control (at 10 µM) | jpp.krakow.pl |

Identification and Validation of Additional Molecular Targets for this compound

Beyond its primary targets, NCX and BKCa channels, research indicates that 2',4'-DCB interacts with a broader range of molecular entities, including other transporters and potentially receptors and enzymes.

Direct and detailed receptor binding kinetics studies, which measure the association (kon) and dissociation (koff) rates to determine binding affinity (Kd), are not extensively documented for 2',4'-Dichlorobenzamil against a wide panel of receptors. csmres.co.ukresearchgate.net While the compound is used to probe physiological processes, its characterization has been focused more on functional inhibition assays (like IC50 determination) rather than on direct receptor binding profiles. csmres.co.uknih.gov For instance, in platelets, 3',4'-Dichlorobenzamil (B1664104), a closely related analog, inhibited chymotrypsin-induced fibrinogen binding (a process involving the αIIbβ3 integrin receptor) with an IC50 of 25 µM, suggesting an interaction with the signaling pathway that activates this receptor. nih.gov However, this is an indirect measure and not a direct receptor binding affinity. The rational design of drugs increasingly considers binding kinetics, as the residence time of a drug on its target can be more predictive of efficacy than affinity alone. csmres.co.uk

2',4'-DCB, as an amiloride (B1667095) analog, exhibits inhibitory effects on several transporters beyond the Na+/Ca2+ exchanger. targetmol.comnih.govnih.gov Its profile includes interactions with epithelial sodium channels (ENaC) and potentially other members of the Solute Carrier (SLC) and ATP-binding cassette (ABC) transporter families. nih.govnih.govsigmaaldrich.com

In studies on rat colonic mucosa, 3',4'-dichlorobenzamil (a positional isomer) was shown to inhibit electrogenic Na+ transport with a high affinity. nih.gov Kinetic analysis of its inhibition of short-circuit current (Isc) and 22Na+ uptake revealed a high-affinity pathway with Ki values of 29.0 nM and 25.2 nM, respectively. nih.gov This high-affinity pathway is characteristic of inhibition of the epithelial sodium channel (ENaC). nih.gov

Furthermore, in studies of acid-sensing ion channels (ASICs), another member of the ENaC/degenerin family, 3',4-dichlorobenzamil was able to significantly inhibit the peak acid-induced current, demonstrating its interaction with this channel type. researchgate.net The evaluation of transporter interactions is crucial as they govern the absorption, distribution, and elimination of compounds and are a major source of drug-drug interactions. evotec.comeuropa.eu

Interactive Table: Inhibitory Profile of Dichlorobenzamil Isomers on Na+ Transporters

| Transporter/Process | Compound | Cell/Tissue Type | Parameter | Value | Reference |

| Electrogenic Na+ Transport (Isc) | 3',4'-Dichlorobenzamil | Rat Colon | Ki (high affinity) | 29.0 nM | nih.gov |

| 22Na+ Uptake | 3',4'-Dichlorobenzamil | Rat Colon Vesicles | Ki (high affinity) | 25.2 nM | nih.gov |

| Acid-Sensing Ion Channel (ASIC) | 3',4'-Dichlorobenzamil | CHO-AP1 cells | Inhibition | Significant | researchgate.net |

| Na+/Ca2+ Exchanger (rev. mode) | 3',4'-Dichlorobenzamil | Pancreatic Islet Cells | IC50 | 18 µM | medchemexpress.commedchemexpress.commedchemexpress.com |

| Na+/Ca2+ Exchanger (Fibrinogen binding) | 3',4'-Dichlorobenzamil | Human Platelets | IC50 | 25 µM | nih.gov |

Specific, detailed analyses of this compound modulating the activity of a wide range of enzymes are not prominently featured in the currently available scientific literature. While its effects on transport proteins and ion channels are better characterized, its profile as a specific enzyme inhibitor or activator is less understood. It is known that some channel inhibitors can also affect enzymes; for example, the compound glaucine (B1671577) is both a Ca2+ channel blocker and a phosphodiesterase 4 (PDE4) inhibitor. medchemexpress.com However, similar dual-target data for 2',4'-DCB on specific enzyme families are lacking. Future comprehensive profiling would be necessary to identify or rule out significant enzymatic modulation as part of its mechanism of action.

Cellular and Subcellular Mechanisms of Action of this compound

The cellular and subcellular effects of this compound (also referred to as DBZ or DCB) are primarily rooted in its ability to disrupt ion balance across the cell membrane, which in turn triggers a cascade of changes in downstream signaling events. As an analog of amiloride, its actions are multifaceted, affecting several ion transport proteins. ontosight.ainih.gov

Regulation of Intracellular Ion Homeostasis

This compound is a recognized inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component in maintaining intracellular calcium homeostasis. nih.govjpp.krakow.plrti.org The NCX typically facilitates the removal of calcium ions from the cytoplasm. By inhibiting this exchanger, this compound prevents Ca2+ efflux, leading to a significant increase in the intracellular calcium concentration ([Ca2+]i). nih.govresearchgate.netresearchgate.net This effect has been extensively documented in various cell types, including human spermatozoa, where a rise in intrasperm Ca2+ to a threshold of 1100-1200 nM is associated with a complete loss of viability. researchgate.netscispace.com

The compound's influence on ion homeostasis is not limited to the NCX. Research indicates that it also modulates other ion channels. As a derivative of amiloride, it is known to inhibit the epithelial sodium channel (ENaC), which is vital for sodium balance in tissues like the kidneys. ontosight.ai Furthermore, studies on human umbilical vein endothelial cells (HUVECs) and mouse aortic smooth muscle cells have revealed that this compound can activate large-conductance Ca2+-activated K+ (BKCa) channels. jpp.krakow.pl It achieves this by increasing the sensitivity of BKCa channels to both cytosolic free Ca2+ and changes in membrane potential, thereby enhancing potassium currents. jpp.krakow.pl This action is noteworthy as the EC50 for BKCa channel activation (2.64 ± 0.10 µM in HUVECs) is comparable to or even lower than its inhibitory concentration for the NCX, suggesting a dual mechanism of action at similar concentrations. jpp.krakow.pl

In human endothelial cells, the use of 2',4'-Dichlorobenzamil at a concentration of 10 µM was shown to abolish histamine-induced Ca2+ oscillations by preventing Na+-Ca2+ exchange. nih.gov This highlights the compound's role in modulating complex Ca2+ signaling patterns that depend on the interplay between intracellular stores and transmembrane ion flux. nih.gov

Table 1: Effects of this compound on Intracellular Ion Homeostasis

| Ion Transporter/Channel | Effect | Consequence | Cell Type/Model |

| Na+/Ca2+ Exchanger (NCX) | Inhibition | Increase in intracellular Ca2+ concentration ([Ca2+]i). nih.govresearchgate.netresearchgate.netscispace.com | Human Spermatozoa, Pancreatic Islet Cells, Endothelial Cells. nih.govnih.govmedchemexpress.com |

| Epithelial Sodium Channel (ENaC) | Inhibition | Reduced sodium reabsorption. ontosight.ai | Kidney (inferred from amiloride action). ontosight.ai |

| Large-Conductance Ca2+-Activated K+ (BKCa) Channels | Activation | Increased K+ current, increased channel sensitivity to Ca2+ and membrane potential. jpp.krakow.pl | Human Umbilical Vein Endothelial Cells, Mouse Aortic Smooth Muscle Cells. jpp.krakow.pl |

Modulation of Downstream Signaling Pathways

The alterations in intracellular ion concentrations, particularly the elevation of cytoplasmic calcium, induced by this compound serve as a trigger for modulating various downstream signaling pathways. scbt.com Calcium is a universal second messenger, and its sustained increase can profoundly impact cellular processes.

Research in PC12 cells, a model for neuronal differentiation, has shown that inhibitors of the Na+/Ca2+ exchanger, including a related compound 3',4'-dichlorobenzamil, can prevent neurite outgrowth stimulated by nerve growth factor (NGF). nih.gov The study suggested that this inhibition occurs downstream of the Rho-ROCK signal transduction pathway, which plays a crucial role in regulating the actin cytoskeleton. nih.gov This indicates that the disruption of Na+/Ca2+ exchange by dichlorobenzamil analogs interferes with the cytoskeletal rearrangements necessary for neurite extension. nih.gov

In the context of cancer biology, the role of ion exchangers in signaling pathways has also been explored. In imatinib-resistant chronic myeloid leukemia (CML) cells, an upregulation of the Na+/H+ exchanger regulatory factor 1 (NHERF1) was observed, which can influence cytosolic pH, Ca2+ levels, and the Wnt signaling pathway. cuni.czspandidos-publications.com Although 2',4'-Dichlorobenzamil itself did not show selective effects on these particular resistant cells, its use as a tool to inhibit the NCX in these studies underscores the intricate link between ion homeostasis and critical cancer-related signaling cascades like the Wnt pathway. cuni.cz Furthermore, studies on other cellular models have demonstrated that activation of the Na+/Ca2+ exchanger 1 (NCX1) can lead to the inhibition of the PI3K/AKT/β-catenin signaling pathway. medchemexpress.com This suggests that inhibition of NCX by this compound could potentially lead to the activation of this pro-survival pathway, a critical consideration in its pharmacological profile.

Table 2: Modulation of Downstream Signaling by this compound

| Downstream Pathway | Observed Cellular Effect | Mechanism Link | Cell Type/Model |

| Rho-ROCK Signaling | Inhibition of neurite outgrowth. nih.gov | NCX inhibition affects cytoskeletal regulation downstream of Rho-ROCK. nih.gov | PC12 Cells. nih.gov |

| Wnt Signaling | Potential modulation. | Linked to altered Ca2+ concentration due to NCX inhibition. cuni.czspandidos-publications.com | Chronic Myeloid Leukemia (CML) Cells. cuni.cz |

| PI3K/AKT/β-catenin Pathway | Potential activation. | Inhibition of NCX1 may relieve its inhibitory effect on the PI3K/AKT pathway. medchemexpress.com | Melanoma (inferred from NCX1 activator studies). medchemexpress.com |

Structure Activity Relationship Sar and Ligand Design for 2 ,4 Dichlorobenzamil * Hcl Analogues

Systematic Elucidation of Structure-Activity Relationships within 2',4'-Dichlorobenzamil * HCl Series.plos.orgelifesciences.orgnih.govnih.govmdpi.com

Systematic investigations into the structure-activity relationships (SAR) of the 2',4'-Dichlorobenzamil series have provided critical insights into the structural requirements for their biological actions. These studies typically involve the synthesis of a series of analogues where specific parts of the molecule are systematically varied, and the resulting changes in biological activity are measured.

Impact of Substituent Modifications on Biological Response

The potency and selectivity of 2',4'-Dichlorobenzamil analogues are highly sensitive to modifications of the substituents on the aromatic rings. nih.gov The dichlorophenyl moiety, in particular, plays a crucial role in the interaction with its biological targets.

Substitution on the Benzoyl Phenyl Ring: The presence and position of halogen atoms on the benzoyl phenyl ring are critical for activity. The 2',4'-dichloro substitution pattern is known to confer high potency. Studies on related compounds, such as anilinoquinazolines, have shown that the positioning of nitrogen atoms within the scaffold is also crucial, with some positions being more important for biological activity than others. drugdesign.org In some series of compounds, the introduction of a single methyl group at either the 3- or 4-position can lead to a small increase in potency, while a 3,4-dimethyl substitution can result in a more moderate increase. nih.gov For other classes of molecules, it has been observed that the introduction of an electron-withdrawing group on an aryl ring can increase antitumor activity. nih.gov

Modifications of the Amiloride (B1667095) Moiety: The pyrazinecarboxamide portion of the molecule is also a key determinant of activity. ontosight.ai Variations in the substituents on the pyrazine (B50134) ring can influence the compound's interaction with its target.

The Guanidinium (B1211019) Group: The guanidinium group is a common feature in this class of compounds and is often essential for activity, likely due to its ability to engage in crucial electrostatic interactions with the target protein.

Below is an interactive data table illustrating how different substituents on the phenyl ring of a hypothetical series of benzamil (B1198395) analogues could influence their inhibitory potency.

Table 1: Illustrative SAR of Benzamil Analogues

| Compound | R1 (2'-position) | R2 (4'-position) | Relative Potency |

|---|---|---|---|

| Analogue 1 | H | H | Low |

| Analogue 2 | Cl | H | Moderate |

| Analogue 3 | H | Cl | Moderate |

| Analogue 4 | Cl | Cl | High |

Identification of Essential Pharmacophoric Features

A pharmacophore is a three-dimensional arrangement of functional groups that is essential for biological activity. For the 2',4'-Dichlorobenzamil series, the essential pharmacophoric features include:

Aromatic/Lipophilic Region: This is typically the dichlorophenyl group, which is thought to interact with a hydrophobic pocket in the target protein.

Hydrogen Bond Acceptors/Donors: The pyrazine ring and the carboxamide linker contain several nitrogen and oxygen atoms that can act as hydrogen bond acceptors and donors, forming key interactions with the target.

Cationic Group: The guanidinium group provides a positive charge that is often critical for anchoring the molecule to a negatively charged region of the target.

The spatial orientation of these features is crucial for optimal binding and biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives.nih.gov

QSAR is a computational modeling method used to predict the biological activity of compounds based on their physicochemical properties. ucsb.edu These models are valuable tools in drug discovery for prioritizing the synthesis of new analogues with potentially improved activity. nih.gov

Selection of Molecular Descriptors and Model Construction

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a series. ucsb.edu These descriptors quantify various properties of the molecules, such as:

Electronic Properties: These can include descriptors like atomic charges and dipole moments, which are often calculated using quantum chemical methods. ucsb.edu

Steric Properties: Descriptors such as molecular volume and surface area describe the size and shape of the molecule.

Hydrophobicity: The logarithm of the partition coefficient between octanol (B41247) and water (logP) is a common descriptor for hydrophobicity.

Topological Properties: These descriptors are based on the 2D representation of the molecule and describe aspects like branching and connectivity.

Once the descriptors are calculated, a mathematical model is built using statistical methods to correlate the descriptors with the biological activity. researchgate.net The goal is to create a model that can accurately predict the activity of new, unsynthesized compounds. nih.gov

Predictive Validation of QSAR Models for Modulator Potency

A QSAR model must be rigorously validated to ensure that it can make accurate predictions. nih.gov This is typically done by splitting the data into a training set, which is used to build the model, and a test set, which is used to evaluate its predictive ability on compounds it has not seen before. A robust and predictive QSAR model can be an efficient tool to predict the activities of small-molecule candidates and to drive hit optimization. nih.gov

The following interactive data table provides a hypothetical example of the types of descriptors that might be used in a QSAR model for 2',4'-Dichlorobenzamil analogues and their potential influence on potency.

Table 2: Hypothetical QSAR Descriptors and Their Impact on Potency

| Descriptor | Description | Favorable for High Potency |

|---|---|---|

| LogP | Hydrophobicity | Higher |

| Molecular Weight | Size of the molecule | Moderate |

| Number of H-bond Donors | Hydrogen bonding capacity | 2-3 |

| Number of H-bond Acceptors | Hydrogen bonding capacity | 4-6 |

Computational Chemistry and Molecular Modeling in 2 ,4 Dichlorobenzamil * Hcl Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique pivotal for predicting the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. jscimedcentral.com This method is instrumental in understanding the interaction between a small molecule like 2',4'-Dichlorobenzamil HCl and its protein target at an atomic level. nih.gov The process involves sampling various conformations of the ligand within the active site of the protein and then using a scoring function to rank these conformations. nih.gov

In the context of 2',4'-Dichlorobenzamil HCl, which is known to inhibit the Na+/Ca2+ exchanger, molecular docking can elucidate the specific binding modes and key interactions within the exchanger's binding pocket. ddtjournal.com For instance, docking studies can identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to the binding affinity and selectivity of the compound. jscimedcentral.comnih.gov These simulations can reveal how the dichlorophenyl and benzamil (B1198395) moieties of the molecule orient themselves to maximize contact with specific amino acid residues in the target protein.

The insights gained from molecular docking are not only crucial for understanding the mechanism of action but also for guiding the design of new analogs with improved potency and selectivity. By identifying the key interaction sites, medicinal chemists can rationally modify the structure of 2',4'-Dichlorobenzamil to enhance its therapeutic properties. nih.govosti.gov

| Docking Software | Algorithm | Scoring Function | Key Application in 2',4'-Dichlorobenzamil HCl Research |

| AutoDock | Lamarckian Genetic Algorithm | Empirical Free Energy Scoring Function | Predicting binding modes and affinities to the Na+/Ca2+ exchanger. |

| Glide | Hierarchical search protocol | ChemScore, GlideScore | High-throughput virtual screening for analogs and identifying key interactions. europa.eu |

| FlexX | Incremental Construction Algorithm | Based on Böhm's work, includes various interaction terms | Exploring ligand flexibility and its impact on binding. nih.gov |

| LUDI | Focuses on hydrogen bonds and hydrophobic contacts | Interaction site matching | Designing new molecules that perfectly match the binding site. nih.gov |

Molecular Dynamics Simulations to Characterize Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of biomolecular systems over time. mdpi.com These simulations can provide detailed information on the stability of the ligand-protein complex and any conformational changes that may occur upon binding. nih.govnih.gov In the context of 2',4'-Dichlorobenzamil HCl, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. nih.gov

By simulating the system over nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational shifts. mdpi.comnih.gov Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. mdpi.cominflibnet.ac.in For instance, a stable protein-ligand complex will exhibit low RMSD values for both the protein backbone and the ligand throughout the simulation. mdpi.com

MD simulations can also reveal allosteric effects and long-range conformational changes induced by the binding of 2',4'-Dichlorobenzamil HCl. These dynamic insights are crucial for a comprehensive understanding of its inhibitory mechanism and can help in the design of more effective drugs. frontiersin.org

| MD Simulation Parameter | Description | Relevance to 2',4'-Dichlorobenzamil HCl Research |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. inflibnet.ac.in | Assesses the stability of the 2',4'-Dichlorobenzamil HCl-target complex. Low and stable RMSD indicates a stable binding pose. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each particle from its average position over the course of a simulation. mdpi.com | Identifies flexible regions of the target protein that may be important for ligand binding or conformational changes. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. inflibnet.ac.in | Indicates any significant conformational changes (e.g., opening or closing of a binding pocket) upon ligand binding. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Quantifies the stability of key hydrogen bond interactions identified in docking studies. |

Density Functional Theory (DFT) Calculations Applied to 2',4'-Dichlorobenzamil * HCl

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. abinit.orgiaea.org It has become a fundamental tool in computational chemistry for studying the properties of molecules like 2',4'-Dichlorobenzamil HCl. nih.gov

Electronic Structure Analysis

DFT calculations provide detailed insights into the electronic properties of 2',4'-Dichlorobenzamil HCl. numberanalytics.com By solving the Kohn-Sham equations, one can determine the molecule's electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. iaea.org The analysis of the HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and stability. scirp.org A smaller energy gap generally suggests higher reactivity. chemrxiv.org The distribution of electron density and the electrostatic potential map can reveal the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its interaction with the biological target. rsc.org These electronic properties are fundamental in predicting how 2',4'-Dichlorobenzamil HCl will interact with the amino acid residues in the binding site of its target protein. rsc.org

Reactivity and Stability Predictions

DFT calculations are also employed to predict the reactivity and stability of 2',4'-Dichlorobenzamil HCl. scirp.orgscirp.org Chemical reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies. scirp.org These descriptors help in understanding the molecule's propensity to donate or accept electrons, which is a key aspect of its binding mechanism. For example, the electrophilicity index can predict the ability of 2',4'-Dichlorobenzamil HCl to act as an electrophile in interactions with nucleophilic residues in the protein's active site.

Furthermore, DFT can be used to study the stability of different conformations of the molecule and to calculate the energy barriers for conformational changes. chemrxiv.org This information is valuable for understanding the dynamic behavior of the ligand before and during the binding process. The chemical stability of a compound is also a critical factor in its potential as a drug, and DFT can provide insights into its degradation pathways. nih.gov

| DFT Parameter | Description | Significance for 2',4'-Dichlorobenzamil HCl |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. scirp.org | Indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. chemrxiv.org |

| Electron Density | Distribution of electrons in the molecule. | Identifies electron-rich and electron-poor regions, crucial for intermolecular interactions. |

| Electrostatic Potential | The potential energy of a positive test charge in the vicinity of the molecule. | Maps the regions of positive and negative potential, guiding the understanding of electrostatic interactions with the target. |

| Chemical Hardness | Resistance to change in electron distribution. | A measure of the molecule's stability. scirp.org |

| Electrophilicity Index | A measure of the molecule's ability to accept electrons. | Predicts the strength of electrophilic interactions with the target protein. |

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the 3D arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are crucial for binding. dovepress.com

For 2',4'-Dichlorobenzamil HCl, a pharmacophore model can be developed based on its known interactions with its target. This model can then be used as a template for de novo ligand design, which involves the computational construction of novel molecules that fit the pharmacophore. osti.govnih.gov This approach allows for the exploration of new chemical scaffolds that may have improved pharmacological properties compared to the original molecule. osti.gov Software tools can generate and score new molecular structures that adhere to the geometric and chemical constraints of the pharmacophore, leading to the design of potentially more potent and selective inhibitors. nih.gov

Virtual Screening Strategies for Identifying Novel this compound-like Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. jubilantbiosys.com When seeking novel scaffolds with similar activity to 2',4'-Dichlorobenzamil HCl, both ligand-based and structure-based virtual screening approaches can be employed.

Ligand-based virtual screening uses the known active compound, 2',4'-Dichlorobenzamil HCl, as a template to search for other molecules with similar 2D or 3D features. jubilantbiosys.com This can involve searching for compounds with a high degree of structural similarity or those that match a pharmacophore model derived from 2',4'-Dichlorobenzamil HCl.

Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein. jubilantbiosys.com Large compound libraries are docked into the binding site of the target, and the resulting poses are scored to predict their binding affinity. physchemres.org This approach can identify compounds with diverse chemical scaffolds that are structurally different from 2',4'-Dichlorobenzamil HCl but can still fit into the same binding pocket and form key interactions. europa.eu The hits identified from virtual screening can then be prioritized for experimental testing, significantly accelerating the discovery of new lead compounds. nih.govfrontiersin.org

| Virtual Screening Method | Principle | Application for 2',4'-Dichlorobenzamil HCl |

| Ligand-Based (2D Similarity) | Searches for molecules with similar 2D fingerprints to the query molecule. | Identifies compounds with similar substructures to 2',4'-Dichlorobenzamil HCl. |

| Ligand-Based (3D Shape) | Searches for molecules with a similar 3D shape to the query molecule. | Finds molecules that have a similar overall shape and volume to 2',4'-Dichlorobenzamil HCl. |

| Pharmacophore-Based Screening | Uses a pharmacophore model to filter compound libraries. jubilantbiosys.com | Identifies diverse compounds that possess the key interaction features of 2',4'-Dichlorobenzamil HCl. |

| Structure-Based (Docking) | Docks compounds into the target's binding site and scores their predicted affinity. physchemres.org | Discovers novel scaffolds that can bind to the same target as 2',4'-Dichlorobenzamil HCl. europa.eu |

Pre Clinical Research Methodologies and Experimental Paradigms for 2 ,4 Dichlorobenzamil * Hcl

In Vitro Assays for Biological Evaluation of 2',4'-Dichlorobenzamil • HCl

In vitro assays are crucial for the initial characterization of the biological effects of 2',4'-Dichlorobenzamil • HCl at the cellular and molecular levels. These assays provide quantitative data on its potency and selectivity for its primary targets.

Cell-Based Functional Assays

Cell-based functional assays are employed to assess the physiological consequences of 2',4'-Dichlorobenzamil • HCl activity in a living cell context. These assays are critical for understanding how target modulation translates into a cellular response.

A key functional assay for this compound involves measuring its effect on ion transport in various cell types. For instance, its inhibitory action on the Na+/Ca2+ exchanger can be quantified using primary cardiomyocytes or cell lines engineered to express specific NCX isoforms. In such assays, changes in intracellular calcium concentration ([Ca2+]i) are monitored using fluorescent calcium indicators. The inhibition of Na+-dependent Ca2+ influx or Na+-independent Ca2+ efflux provides a direct measure of the compound's functional effect on the exchanger.

Electrophysiological techniques, such as the whole-cell patch-clamp method, are also vital. These techniques allow for the direct measurement of ion channel and exchanger currents. For example, in cells expressing ENaC, the application of 2',4'-Dichlorobenzamil • HCl would be expected to reduce the amiloride-sensitive sodium current, providing a precise quantification of its inhibitory potency. Studies on related amiloride (B1667095) analogs have utilized HEK293 cells stably transfected with human αβγ-ENaC to measure amiloride-inhibitable currents.

Functional assays can also extend to more complex cellular responses. In the context of its potential anti-cancer properties, cell viability and proliferation assays are utilized. For example, the cytotoxic potency of amiloride derivatives has been characterized in various breast cancer cell lines, including MCF7, SKBR3, and MDA-MB-231. escholarship.org Migration assays, such as the scratch wound assay and Boyden chamber assay, can also be used to determine the effect of the compound on cancer cell motility.

Table 1: Examples of Cell-Based Functional Assays for 2',4'-Dichlorobenzamil • HCl

| Assay Type | Cell Line/System | Measured Parameter | Target Investigated |

| Calcium Flux Assay | Primary Cardiomyocytes | Intracellular Ca2+ levels | Na+/Ca2+ Exchanger |

| Whole-Cell Patch Clamp | HEK293-ENaC cells | Amiloride-sensitive Na+ current | Epithelial Na+ Channel |

| Cell Viability Assay | MDA-MB-231 | Cell proliferation/death | General Cytotoxicity |

| Cell Migration Assay | SKBR3 | Cell motility | Anti-metastatic potential |

Biochemical Assays for Target Engagement

Biochemical assays are essential for confirming direct interaction between 2',4'-Dichlorobenzamil • HCl and its molecular targets in a cell-free system. These assays provide valuable information on binding affinity and kinetics.

Radioligand binding assays are a common method to determine the affinity of a compound for its target. For instance, the binding of a radiolabeled ligand known to interact with the Na+/Ca2+ exchanger can be competed off by increasing concentrations of 2',4'-Dichlorobenzamil • HCl in membrane preparations isolated from tissues rich in the exchanger, such as cardiac muscle. This allows for the calculation of the inhibitory constant (Ki).

For targets that are enzymes, enzymatic activity assays can be employed. While the primary targets of 2',4'-Dichlorobenzamil • HCl are ion transporters, it is important to assess its potential off-target effects on various enzymes.

More advanced biophysical techniques can also be used to confirm target engagement. The cellular thermal shift assay (CETSA) is a powerful method that can be adapted to verify that a compound binds to its target protein in a cellular environment, including in cell lysates or intact cells. nih.gov This technique relies on the principle that a protein's thermal stability is altered upon ligand binding.

In Vivo Experimental Models for Pharmacological Characterization

In vivo studies are critical for understanding the pharmacological effects of 2',4'-Dichlorobenzamil • HCl in a whole-organism context, providing insights into its efficacy and pharmacodynamics.

Design of Efficacy Studies in Relevant Animal Models

The choice of animal model for efficacy studies is dictated by the therapeutic indication being investigated. Given the compound's known targets, models of cardiovascular diseases are particularly relevant.

For studying the effects on cardiac arrhythmias, various animal models can be employed. nih.govnih.govresearchgate.netmdpi.combohrium.com These include models of ischemia-reperfusion injury in rats, rabbits, or dogs, where the compound's ability to prevent or reduce the incidence of arrhythmias is assessed. mdpi.com Drug-induced arrhythmia models, for example using cardiac glycosides like ouabain in guinea pigs, are also valuable for investigating the antiarrhythmic potential of Na+/Ca2+ exchanger inhibitors. mdpi.complos.org

In the context of hypertension, animal models that exhibit salt-sensitive hypertension would be appropriate to evaluate the effects of ENaC inhibition. nih.gov These models can help determine the compound's impact on blood pressure and electrolyte balance.

For potential anti-cancer applications, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of 2',4'-Dichlorobenzamil • HCl on tumor growth and metastasis can be evaluated.

Table 2: Potential In Vivo Animal Models for 2',4'-Dichlorobenzamil • HCl Efficacy Studies

| Therapeutic Area | Animal Model | Key Endpoints |

| Cardiac Arrhythmia | Rat model of ischemia-reperfusion | Incidence and duration of arrhythmias, infarct size |

| Cardiac Arrhythmia | Guinea pig model of ouabain-induced arrhythmia | Onset of ventricular tachycardia, mortality |

| Hypertension | Salt-sensitive rat model | Blood pressure, urinary sodium excretion |

| Cancer | Mouse xenograft model with MDA-MB-231 cells | Tumor volume, number of metastases |

Pharmacodynamic Biomarker Identification and Measurement

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its target and eliciting a biological response in vivo. The selection of PD biomarkers for 2',4'-Dichlorobenzamil • HCl would be guided by its mechanism of action.

For Na+/Ca2+ exchanger inhibition in the context of cardiac studies, relevant PD biomarkers can be measured directly from cardiac tissue or through less invasive methods. In animal models of cardiac arrhythmia, intracellular Ca2+ transients and cell shortening can be measured in isolated cardiomyocytes ex vivo to assess the impact of the drug on cellular function. plos.org Electrocardiogram (ECG) recordings are a key in vivo tool to monitor changes in heart rate and rhythm, providing direct evidence of the drug's effect on cardiac electrophysiology.

For ENaC inhibition, changes in urinary electrolyte excretion, particularly sodium and potassium levels, serve as direct pharmacodynamic markers. Blood pressure monitoring would also be a critical PD biomarker in studies related to hypertension.

In oncology studies, biomarkers could include the measurement of proteins involved in cell proliferation and apoptosis within the tumor tissue.

Integration of Omics Technologies in Pre-clinical Investigations of 2',4'-Dichlorobenzamil • HCl

The integration of "omics" technologies, such as proteomics, metabolomics, and transcriptomics, can provide a comprehensive and unbiased understanding of the molecular effects of 2',4'-Dichlorobenzamil • HCl.

Proteomics can be used to identify changes in the expression levels of proteins in response to drug treatment. For example, a proteomics approach could be applied to cardiac tissue from animals treated with 2',4'-Dichlorobenzamil • HCl to identify novel proteins or pathways affected by Na+/Ca2+ exchanger inhibition. This could reveal previously unknown mechanisms of action or potential off-target effects.

Metabolomics allows for the global analysis of small molecule metabolites in biological samples. In preclinical studies of 2',4'-Dichlorobenzamil • HCl, metabolomic profiling of plasma, urine, or tissue samples could reveal metabolic pathways that are altered by the compound. For instance, changes in energy metabolism in the heart or alterations in amino acid profiles could provide insights into the drug's physiological impact.

Transcriptomics , the study of the complete set of RNA transcripts, can be used to understand how 2',4'-Dichlorobenzamil • HCl affects gene expression. By analyzing changes in the transcriptome of cells or tissues treated with the compound, researchers can identify genes and signaling pathways that are modulated, providing a deeper understanding of its mechanism of action.

The integration of these omics technologies can help to build a comprehensive picture of the pharmacological effects of 2',4'-Dichlorobenzamil • HCl, aiding in the identification of novel biomarkers of efficacy and safety, and potentially revealing new therapeutic applications.

Advanced Methodologies for Pre-clinical Lead Optimization

Pre-clinical lead optimization is a critical phase in drug discovery that refines the properties of a lead compound to produce a viable candidate for clinical trials. This iterative process focuses on enhancing a molecule's biological activity, selectivity, and pharmacokinetic profile. For a compound such as 2',4'-Dichlorobenzamil * HCl, which is recognized as an inhibitor of the Na⁺-Ca²⁺ exchanger, advanced methodologies are employed to systematically improve its drug-like characteristics. These methods include structure-activity relationship (SAR) studies, high-throughput screening (HTS), and computational modeling, all designed to guide the synthesis and evaluation of more effective and specific analogs.

Structure-Activity Relationship (SAR) Studies

A cornerstone of lead optimization is the exploration of the structure-activity relationship (SAR). This process involves the systematic chemical modification of the lead compound to understand how different structural components contribute to its biological activity. researchgate.netdrugdesign.orgyoutube.com For a molecule like 2',4'-Dichlorobenzamil, a medicinal chemist would synthesize a series of analogs by altering specific moieties. For instance, modifications could be made to:

The Dichlorophenyl Ring: The position and number of chlorine atoms could be varied to probe their influence on potency and selectivity.

The Amiloride Scaffold: Changes to the pyrazine (B50134) ring and guanidinium (B1211019) group could be explored to optimize interactions with the target protein.

By correlating these structural changes with biological activity, researchers can build a detailed SAR model. mdpi.com This model provides crucial insights into the key molecular features required for potent and selective inhibition, guiding the rational design of improved compounds. drugdesign.org

High-Throughput Screening (HTS) in Optimization

High-throughput screening (HTS) is instrumental not only in identifying initial hits but also in the lead optimization phase. nuvisan.com During optimization, HTS is adapted to screen focused libraries of analogs, such as those generated from SAR studies, with high efficiency. These screens can be configured in various formats, including 384-well or 1,536-well microtiter plates, to rapidly assess the potency and selectivity of each new compound. nuvisan.com

For an ion channel inhibitor like 2',4'-Dichlorobenzamil, which targets the Na⁺-Ca²⁺ exchanger, specialized cell-based assays are developed for HTS. nuvisan.comaurorabiomed.com These may include kinetic readouts that measure changes in intracellular calcium concentrations using fluorescent dyes. moleculardevices.comnih.gov By employing automated systems, hundreds or thousands of analogs can be tested against the primary target and a panel of other ion channels and receptors to ensure selectivity and identify potential off-target effects early in the process. aurorabiomed.commoleculardevices.com

Computational and In Silico Modeling

Computational modeling has become an indispensable tool in modern lead optimization, offering a way to predict compound properties and prioritize synthetic efforts. nih.govescholarship.org Techniques such as molecular dynamics (MD) simulations and free energy perturbation calculations can be used to model the interaction between inhibitors like 2',4'-Dichlorobenzamil and their biological targets at an atomic level. nih.govescholarship.org

These in silico methods allow researchers to:

Predict Binding Affinity: Estimate how tightly an analog will bind to the target protein, helping to rank compounds before synthesis. nih.gov

Analyze Binding Modes: Visualize how the compound fits into the binding site, revealing key interactions that can be enhanced through structural modification. mdpi.com

Model Pharmacokinetic Properties: Use machine learning and other algorithms to predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to design molecules with better drug-like profiles. acs.org

By integrating computational predictions with experimental data, the lead optimization cycle can be significantly accelerated, reducing the time and resources required to develop a promising pre-clinical candidate. nih.gov

Detailed Research Findings

Experimental data is essential for validating computational models and confirming SAR hypotheses. In studies investigating Na⁺-Ca²⁺ exchange inhibitors, detailed characterization of a compound's activity is performed. For example, research on related compounds often involves testing for specificity against other potential targets to ensure the observed effects are due to the intended mechanism of action. nih.gov The table below illustrates the type of data generated during such pre-clinical evaluations, showing hypothetical inhibitory concentrations for this compound against its primary target and other related ion channels.

| Target | Inhibitory Concentration (IC50) | Assay Type |

|---|---|---|

| Na⁺-Ca²⁺ Exchanger (NCX1) | 1.2 µM | Radioligand Binding Assay |

| Voltage-gated Na⁺ Channel (NaV1.5) | > 50 µM | Automated Patch-Clamp |

| L-type Ca²⁺ Channel (CaV1.2) | > 50 µM | Fluorescent Imaging Plate Reader |

Further experimental paradigms explore how the lead compound's activity can be modulated. The following table presents hypothetical data on the potentiation of this compound's activity when used in combination with another agent, demonstrating synergistic effects that could be explored during optimization.

| Compound | Concentration | Observed Effect | Time to Effect |

|---|---|---|---|

| This compound | 10 µM | Complete Inhibition | 120 seconds |

| Agent B | 20 µM | Partial Inhibition | > 300 seconds |

| This compound + Agent B | 5 µM + 20 µM | Complete Inhibition | 60 seconds |

Metabolic Pathways and Biotransformation of 2 ,4 Dichlorobenzamil * Hcl

Elucidation of Primary Metabolic Routes of 2',4'-Dichlorobenzamil * HCl

The primary metabolic routes for this compound are presumed to involve several key transformations, drawing parallels from the metabolism of other dichlorinated aromatic compounds. The initial step likely involves Phase I oxidation reactions, catalyzed by mixed-function oxidases like the cytochrome P450 system. chemisgroup.us This could lead to hydroxylation of the aromatic ring.

Following oxidation, the resulting hydroxylated intermediates would likely undergo Phase II conjugation reactions. These reactions, such as glucuronidation and sulfation, are common pathways for detoxifying and eliminating phenolic compounds. uomus.edu.iq Glucuronidation, the most common Phase II reaction, involves the addition of a glucuronic acid moiety, significantly increasing the polarity of the metabolite. nih.gov

Identification and Characterization of Metabolites

While specific metabolites of this compound are not extensively documented in the available literature, insights can be gained from the biotransformation of structurally related compounds. For instance, the metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) involves the formation of hydroxylated derivatives followed by conjugation. nih.gov In some biological systems, 2,4-D is metabolized to 2,4-dichlorophenol (2,4-DCP), which then undergoes further transformation. nih.gov

Based on these analogous pathways, potential metabolites of this compound could include hydroxylated forms of the dichlorophenyl ring. These primary metabolites would then likely be conjugated with glucuronic acid or sulfate to form more water-soluble products for excretion.

Table 1: Potential Metabolites of this compound and Their Precursors

| Parent Compound | Potential Phase I Metabolite | Potential Phase II Metabolite |

|---|

Role of Specific Enzyme Systems in this compound Biotransformation

The biotransformation of this compound is expected to be mediated by a variety of enzyme systems, playing crucial roles in its detoxification and elimination.

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule to another and are central to Phase I metabolism. nih.gov The initial hydroxylation of the dichlorophenyl ring of this compound is likely catalyzed by an oxidoreductase, specifically a monooxygenase. nih.gov In the degradation of the related compound 2,4-D, an α-ketoglutarate-dependent dioxygenase is responsible for the initial enzymatic step. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes is a primary catalyst of Phase I drug metabolism, responsible for the oxidation of a wide array of xenobiotics. nih.gov Research on other compounds containing a dichlorophenyl moiety, such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), has demonstrated the involvement of CYP enzymes in their biotransformation. nih.gov Specifically, studies on DCPT suggest that hepatic CYP3A isozymes may be involved in its metabolism. nih.govnih.gov Given the structural similarities, it is highly probable that CYP enzymes, potentially including isoforms from the CYP3A family, play a significant role in the oxidative metabolism of this compound.

Table 2: Key Enzyme Systems in Xenobiotic Metabolism

| Enzyme System | Metabolic Phase | General Function |

|---|---|---|

| Cytochrome P450 (CYP) | Phase I | Oxidation, reduction, hydrolysis nih.gov |

| Oxidoreductases | Phase I | Catalyze oxidation-reduction reactions |

| UDP-glucuronosyltransferases (UGTs) | Phase II | Glucuronide conjugation uomus.edu.iq |

Following Phase I oxidation, the resulting metabolites of this compound would likely undergo Phase II conjugation reactions to enhance their water solubility and facilitate excretion. nih.gov

Glucuronidation: This is a major pathway for the conjugation of drugs and other xenobiotics. uomus.edu.iq The process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the hydroxylated metabolite. youtube.com

Sulfation: This reaction involves the transfer of a sulfonate group to the metabolite, catalyzed by sulfotransferases (SULTs). uomus.edu.iq Sulfation is another important pathway for the detoxification of phenolic compounds.

Glutathione Conjugation: This pathway is crucial for detoxifying reactive electrophilic compounds. uomus.edu.iq Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to the substrate. youtube.com

Influence of Metabolism on the Activity Profile of this compound

The metabolism of this compound is expected to significantly influence its biological activity. The primary purpose of biotransformation is to convert lipophilic compounds into more hydrophilic, and thus more readily excretable, substances. nih.gov This process generally leads to a decrease in the pharmacological activity of the parent compound, a process known as detoxification.

The introduction of a hydroxyl group during Phase I metabolism, followed by the addition of a large polar group like glucuronic acid or sulfate in Phase II, would drastically alter the physicochemical properties of this compound. This would likely reduce its ability to cross cell membranes and interact with its pharmacological target, effectively terminating its biological action. However, it is important to note that in some cases, metabolism can lead to the formation of active or even toxic metabolites, a phenomenon known as bioactivation. longdom.org Without specific studies on this compound, the impact of its metabolism on its activity profile remains a matter of extrapolation from general principles of drug metabolism.

Future Avenues in 2 ,4 Dichlorobenzamil * Hcl Research

Discovery of Novel Modulatory Actions for 2',4'-Dichlorobenzamil * HCl

While historically recognized for its interaction with ENaC and NCX, recent studies are beginning to unveil a broader spectrum of activity for 2',4'-Dichlorobenzamil HCl, suggesting its potential to modulate other ion channels. This expansion of its pharmacological profile opens up new avenues for its application in research and potentially in therapeutics.

One significant area of emerging interest is the effect of dichlorobenzamil on potassium channels. Research has demonstrated that 2',4'-Dichlorobenzamil can activate large-conductance Ca²⁺-activated K⁺ (BKCa) channels in vascular endothelial and smooth muscle cells. nih.gov This activation is achieved by increasing the sensitivity of the BKCa channels to both cytosolic free calcium and membrane potential. nih.gov Conversely, other studies have reported that benzamil (B1198395), a closely related analogue, can inhibit small conductance Ca²⁺-activated K⁺ (SK) channels in hippocampal pyramidal neurons. nih.gov These findings suggest that dichlorobenzamil may have complex and cell-type-specific effects on calcium-activated potassium channels, warranting further investigation into the structural determinants of these interactions.

The Transient Receptor Potential (TRP) channel superfamily, known for its diverse sensory functions, represents another promising area for discovering novel actions of 2',4'-Dichlorobenzamil HCl. nih.govnih.gov Given the role of TRP channels in various physiological and pathological processes, exploring the modulatory effects of dichlorobenzamil on different TRP channel subtypes could reveal new therapeutic possibilities. Future research will likely focus on screening 2',4'-Dichlorobenzamil against a panel of TRP channels to identify any potential interactions and elucidate the underlying mechanisms.

The following table summarizes the known and emerging molecular targets of 2',4'-Dichlorobenzamil HCl and its analogues:

| Ion Channel/Transporter | Reported Effect of Dichlorobenzamil/Analogues | Potential Research Direction |

| Epithelial Sodium Channel (ENaC) | Inhibition | Further structure-activity relationship studies for subtype selectivity. |

| Sodium-Calcium Exchanger (NCX) | Inhibition | Development of isoform-selective inhibitors. mdpi.com |

| Slow Calcium Channels | Inhibition nih.gov | Investigation of subtype selectivity and therapeutic implications. |

| Large-Conductance Ca²⁺-activated K⁺ (BKCa) Channels | Activation nih.gov | Elucidation of the molecular mechanism of activation. |

| Small Conductance Ca²⁺-activated K⁺ (SK) Channels | Inhibition (by Benzamil) nih.gov | Characterization of the direct effects of 2',4'-Dichlorobenzamil. |

| Transient Receptor Potential (TRP) Channels | Largely unexplored | Screening for modulatory activity on various TRP channel subtypes. nih.govnih.gov |

Advancements in Benzamil Analogue Chemistry for Enhanced Selectivity

A significant challenge in the use of 2',4'-Dichlorobenzamil HCl as a pharmacological tool is its off-target effects. nih.gov Consequently, a key focus of future research lies in the realm of medicinal chemistry, with the goal of synthesizing novel benzamil analogues that exhibit enhanced selectivity for specific ion channels or transporter isoforms.

The principles of structure-activity relationship (SAR) studies are central to this endeavor. By systematically modifying the chemical structure of the benzamil scaffold, researchers can identify key molecular features that govern potency and selectivity. For instance, studies on amiloride (B1667095) analogues have demonstrated that substitutions on the guanidinyl nitrogen and the pyrazine (B50134) ring can dramatically alter the inhibitory profile against different ion channels, such as ENaC versus acid-sensing ion channels (ASICs). scilit.com

Future synthetic strategies will likely involve:

Targeted modifications of the pyrazine ring: Introducing different substituents to probe interactions with the binding pockets of various channels.

Alterations to the guanidinium (B1211019) group: Exploring how changes in basicity and steric bulk affect binding affinity and selectivity.

Conformational constraint: Incorporating cyclic structures or rigid linkers to lock the molecule into a specific conformation that favors binding to the target of interest while disfavoring interaction with off-targets.

Computational modeling and in silico screening will play an increasingly important role in guiding these synthetic efforts, allowing for the rational design of analogues with improved pharmacological properties. The development of more selective compounds will be crucial for dissecting the physiological and pathological roles of individual ion transporters. beilstein-journals.org

Development of this compound as a Tool Compound for Ion Channel Biology

A "tool compound" in pharmacology is a well-characterized small molecule that can be used to probe the function of a specific biological target. biocurate.com While 2',4'-Dichlorobenzamil HCl has been used as a tool to study NCX, its utility is hampered by its aforementioned lack of specificity. nih.govnih.gov The future development of this compound as a more reliable tool hinges on a thorough characterization of its off-target activities and the establishment of clear guidelines for its use in experimental settings.

For 2',4'-Dichlorobenzamil HCl to be considered a validated tool compound, future research should focus on:

Comprehensive selectivity profiling: Testing the compound against a broad panel of ion channels, transporters, and receptors to create a detailed "anti-target" profile.

Identification of a "negative control": Synthesizing a structurally similar but inactive analogue that can be used in experiments to control for non-specific effects. biocurate.com

Elucidation of binding sites: Using techniques such as photoaffinity labeling and cryo-electron microscopy to determine the precise binding sites of dichlorobenzamil on its target proteins.

A more complete understanding of the pharmacological profile of 2',4'-Dichlorobenzamil HCl will enable researchers to design more rigorous experiments and interpret their results with greater confidence. This will solidify its place as a valuable, albeit imperfect, tool for investigating the complex biology of ion transport.

Emerging Research Directions in Ion Transporter Modulation

The field of ion transporter research is expanding beyond the traditional focus on voltage-gated and ligand-gated ion channels. There is a growing appreciation for the diverse roles of other transporter families, such as the solute carrier (SLC) superfamily, in health and disease. nih.govfrontiersin.org This shift in focus presents new opportunities for the application and development of small molecule modulators like 2',4'-Dichlorobenzamil HCl.

The SLC superfamily is the largest family of transporters in the human genome and is responsible for the transport of a wide array of substrates, including nutrients, metabolites, and drugs. nih.gov Many SLC transporters are still "orphans," with unknown substrates and functions, representing a vast and largely untapped source of potential drug targets. nih.gov Future research may explore whether 2',4'-Dichlorobenzamil or its analogues can modulate the activity of specific SLC transporters. The development of high-throughput screening assays will be essential for identifying such interactions. rsc.org

Furthermore, the concept of "polypharmacology," where a single drug is designed to interact with multiple targets, is gaining traction as a therapeutic strategy for complex diseases. The multi-target profile of 2',4'-Dichlorobenzamil HCl, while a limitation for its use as a selective tool, could be advantageous in a therapeutic context where modulating several pathways simultaneously is beneficial. nih.govmdpi.com Future research may therefore focus on identifying disease states where the combined inhibition of ENaC, NCX, and other channels by a dichlorobenzamil-like molecule could have a synergistic therapeutic effect.

Q & A

Q. What is the molecular mechanism of 2',4'-Dichlorobenzamil · HCl as a Na+/Ca²⁺ exchange inhibitor, and how is this experimentally validated?

2',4'-Dichlorobenzamil · HCl inhibits plasmalemmal Na+/Ca²⁺ and Na+/H⁺ exchangers by competitively binding to transport sites, with an IC₅₀ of ~10 µM . Methodological validation includes:

- Calcium flux assays : Use Fluo-4 AM dye to measure intracellular Ca²⁺ changes in A549 or HK293 cells pre-treated with the inhibitor. Dose-response curves (0.1–100 µM) quantify potency .

- Electrophysiology : Patch-clamp studies on transfected cells expressing cyclic nucleotide-gated Ca²⁺ channels confirm inhibition of Ca²⁺ influx (IC₅₀ = 38 µM in A549 cells) .

Q. What are the standard protocols for preparing and handling 2',4'-Dichlorobenzamil · HCl in cellular assays?

- Solubility : Dissolve in DMSO (30 mg/mL), ethanol (25 mg/mL), or water, with sonication for uniformity. Avoid prolonged storage in aqueous solutions to prevent degradation .

- Storage : Store desiccated at room temperature; aliquot to minimize freeze-thaw cycles.

- Dosing : Pre-treat cells for 15–30 minutes before assays. Include DMSO controls (<0.1% v/v) to exclude solvent effects .

Q. How is 2',4'-Dichlorobenzamil · HCl applied in studying spermatozoa motility and capacitation?

The compound blocks Na+/Ca²⁺ exchange in sperm membranes, reducing intracellular Ca²⁺ and hyperactivation. Key methods include:

- Computer-Assisted Sperm Analysis (CASA) : Quantify motility parameters post-treatment (1–50 µM) in human sperm .

- Acrosome Reaction Assays : Use fluorescent lectins (e.g., FITC-PNA) to assess inhibition of Ca²⁺-dependent acrosomal exocytosis .

Advanced Research Questions

Q. How can researchers optimize 2',4'-Dichlorobenzamil · HCl dosing for Plasmodium falciparum studies without inducing off-target effects?

- Dose Titration : Test 0.1–100 µM in synchronized parasite cultures. IC₅₀ for digestive vacuole disruption is ~5 µM .